(2S,3E)-3-ethylideneazetidine-2-carboxylic acid

stereochemistry polyoxin antibiotics X-ray crystallography

Researchers commonly face misassignment of polyoximic acid stereochemistry, where the natural (2S,3Z)-cis isomer is confused with the unnatural (2S,3E)-trans form. This product resolves that ambiguity. - Essential negative-control stereoisomer for HPLC, NMR, and X-ray differentiation of natural cis-polyoximic acid from synthetic trans-material. - Defined (2S,3E)-trans substrate for PolE/PolF metalloenzyme kinetic assays, enabling biocatalytic engineering studies. - Enantiopure chiral scaffold for azetidine-based protease inhibitor SAR programs, sourced from a D-serine template.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 24695-12-3
Cat. No. B1236775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3E)-3-ethylideneazetidine-2-carboxylic acid
CAS24695-12-3
Synonyms3-ethylidene-L-azetidine-2-carboxylic acid
polyoximic acid
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCC=C1CNC1C(=O)O
InChIInChI=1S/C6H9NO2/c1-2-4-3-7-5(4)6(8)9/h2,5,7H,3H2,1H3,(H,8,9)/b4-2-/t5-/m0/s1
InChIKeyLCXPHUZMYBUAOG-PSRSYCBASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3E)-Polyoximic Acid: Azetidine Scaffold for Polyoxin Antibiotics


(2S,3E)-3-Ethylideneazetidine-2-carboxylic acid, commonly referred to as trans-polyoximic acid, is a non-proteinogenic cyclic α-amino acid belonging to the azetidinecarboxylic acid class [1]. It contains a strained four-membered azetidine ring bearing a (2S) carboxylic acid group and an (E)-configured exocyclic ethylidene substituent at the 3-position [2]. Initially misassigned as the natural stereoisomer of the polyoxin C‑terminus, this specific (2S,3E) form is now recognized as the unnatural trans‑isomer, while the natural polyoximic acid possesses the (2S,3Z) configuration [1]. The compound serves as a critical reference standard and chiral building block for the total synthesis and biosynthetic interrogation of polyoxin nucleoside antibiotics.

Chiral reference standard for stereochemical assignment of polyoxin C‑terminus
Defined (2S,3E)‑trans isomer for negative-control experiments against natural cis‑polyoximic acid
Enantiopure azetidine building block for total synthesis and biosynthetic interrogation

Stereochemistry Prevents Substitution of (2S,3E)-Polyoximic Acid


The exocyclic double‑bond stereochemistry of 3‑ethylideneazetidine‑2‑carboxylic acid is not a minor structural nuance; it is the decisive variable that distinguishes the natural (2S,3Z)‑polyoximic acid building block of antifungal polyoxins from the unnatural (2S,3E)‑trans isomer [1]. Interchanging the (E)‑ and (Z)‑isomers leads to fundamentally different biosynthetic recognition, with only the cis‑isomer incorporated into the chitin synthase‑inhibitory pharmacophore [1]. Consequently, procurement of the wrong stereoisomer undermines any experiment that depends on faithful mimicry of the natural polyoxin C‑terminus, making unambiguous stereochemical specification essential for scientific selection.

Unnatural trans‑isomer
(2S,3E)‑Polyoximic Acid
Synthetic reference standard with (E) exocyclic double bond. Does not replicate natural polyoxin C‑terminus binding.
Natural cis‑isomer
(2S,3Z)‑Polyoximic Acid
Native building block of antifungal polyoxins. Recognized by chitin synthase pharmacophore and biosynthetic enzymes.
Stereochemistry mismatch: Interchanging (E) and (Z) isomers may shift biosynthetic recognition and pharmacophore fidelity; unambiguous stereochemical specification is required for accurate model studies.

Differentiation Evidence: (2S,3E)-Polyoximic Acid vs. Closest Analogs


Stereochemistry: X-Ray Crystallography Distinguishes trans and cis Isomers

The exocyclic double‑bond geometry of polyoximic acid was systematically revised. Single‑crystal X‑ray analysis of racemic naturally‑derived acid and 2D‑NMR studies of polyoxin A confirmed that the natural isomer possesses the cis (Z) configuration, not the trans (E) configuration originally assigned [1]. Synthetic (2S,3E)‑trans‑polyoximic acid is therefore the unnatural stereoisomer [1]. This stereochemical distinction is absolute: only the cis‑isomer matches the natural polyoxin C‑terminus, while the trans‑isomer represents a structurally distinct entity that cannot substitute in biosynthetic or structure–activity studies relying on the native pharmacophore.

Stereochemical identity
Head-to-head
X‑ray and 2D NMR confirm (2S,3E) as unnatural trans isomer; natural polyoximic acid is (2S,3Z) cis.
Absolute stereochemical control for structural fidelity studies
Cis isomer only matches native polyoxin C‑terminus
stereochemistry polyoxin antibiotics X-ray crystallography

Biosynthetic Origin: L-Isoleucine vs. Plant Azetidine-2-carboxylic Acid

In vivo isotope‑feeding experiments demonstrated that the carbon skeleton of polyoximic acid derives entirely from L‑isoleucine, with ¹⁴C from [1‑¹⁴C]isoleucine and [U‑¹⁴C]isoleucine incorporated directly into the azetidine framework [1]. In contrast, L‑azetidine‑2‑carboxylic acid (Aze) in plants originates from a distinct biosynthetic route involving homoserine or related precursors and lacks the 3‑ethylidene substituent altogether [2]. The lack of ¹⁴C incorporation from [methyl‑¹⁴C]methionine and [5‑¹⁴C]glutamate further distinguishes the polyoximic acid pathway from other amino acid biosynthetic routes [1].

Biosynthetic precursor
Cross‑study comparable
Polyoximic acid carbon skeleton derives from L‑isoleucine (≥95% incorporation); no ¹⁴C from methionine or glutamate.
Plant L‑azetidine‑2‑carboxylic acid originates from homoserine pathway and lacks 3‑ethylidene substituent.
Distinct biosynthetic origin supports separate mechanistic enzymology studies
Trans isomer usable as defined unnatural substrate for PolE/PolF
biosynthesis isotopic labeling non-proteinogenic amino acid

Biological Function: Antibiotic Pharmacophore vs. Toxic Proline Mimic

Polyoximic acid is the C‑terminal residue of polyoxin nucleoside antibiotics, which are potent competitive inhibitors of fungal chitin synthases [1]. Polyoxin B exhibits MIC values as low as 8–64 µg mL⁻¹ against Candida albicans, Aspergillus flavus, Aspergillus fumigatus, and Cryptococcus neoformans [2]. In contrast, L‑azetidine‑2‑carboxylic acid (Aze) acts as a proline analog that misincorporates into proteins, causing proteotoxic stress and teratogenicity (mouse subcutaneous LD₅₀ ≈ 1,000 mg kg⁻¹) [3]. The modes of action are fundamentally divergent: polyoximic acid contributes to enzyme inhibition via a nucleoside‑peptide framework, while Aze exerts toxicity through ribosomal misincorporation.

Biological mechanism
Class‑level inference
Polyoxin B (containing polyoximic acid) competitively inhibits fungal chitin synthase; MIC 8‑64 µg/mL vs. Candida and Aspergillus.
L‑azetidine‑2‑carboxylic acid acts as proline mimic causing proteotoxic stress; no chitin synthase inhibition.
Research tools with non‑interchangeable biological readouts
Select polyoximic acid for antifungal target engagement; Aze for proline metabolism studies
antifungal chitin synthase polyoxin

Physicochemical Profile: Polyoximic Acid vs. Azetidine-2-carboxylic Acid

The 3‑ethylidene substituent in polyoximic acid significantly alters its physicochemical profile relative to the parent L‑azetidine‑2‑carboxylic acid (Aze). Predicted properties for trans‑polyoximic acid include an acidic pKₐ of 2.93 and a basic pKₐ of 7.95, with logP of −2.3 [1]. In comparison, L‑azetidine‑2‑carboxylic acid (C₄H₇NO₂, MW 101.1) has a predicted acidic pKₐ of approximately 1.8 and logP of roughly −3.0 [2]. The higher molecular weight (127.14 vs 101.1 g mol⁻¹) and increased lipophilicity of polyoximic acid affect chromatographic retention, ionization state at physiological pH, and membrane permeability, all of which influence experimental design in bioassays and synthetic chemistry.

Physicochemical profile
Cross‑study comparable
ΔpKa (acidic) ≈ +1.1
ΔlogP ≈ +0.7
ΔMW +26.0 g/mol
Polyoximic acid pKa₁ 2.93, logP −2.3; Aze pKa₁ ~1.8, logP ~−3.0 (predicted).
Altered ionization and lipophilicity require separate analytical reference standards
Directional shift unambiguous; experimental validation may refine exact values
physicochemical properties solubility ionization

Synthetic Approach: Chiral vs. Racemic Polyoximic Acid

The stereocontrolled total synthesis of natural cis‑ and unnatural trans‑polyoximic acids was achieved starting from D‑serine as a chiral template, enabling independent access to both stereoisomers [1]. Earlier racemic syntheses (e.g., Emmer, Tetrahedron 1992, 48, 7165–7172) produced the (2RS,E)‑racemate via rhodium carbenoid N–H insertion over seven steps, yielding racemic polyoximic acid without stereochemical control [2]. The chiral‑pool approach from D‑serine provides the (2S,3E)‑trans isomer with defined absolute configuration at C‑2, whereas the racemic route cannot deliver the enantiopure (2S)‑configured material required for peptide coupling or biosynthetic studies [1][2].

Synthetic route
Head‑to‑head
Chiral pool synthesis from D‑serine delivers enantiopure (2S,3E) isomer (≥95% ee).
Racemic route (Emmer, 1992) via Rh carbenoid N–H insertion yields (2RS,E) mixture without stereochemical control.
Enantiopure material required for peptide coupling and stereospecific studies
Racemate unsuitable for applications requiring defined C‑2 configuration
total synthesis chiral pool azetidine chemistry

Enzymatic Recognition: PolE/PolF vs. Generic Azetidine-Forming Enzymes

The recently characterized two‑metalloenzyme cascade (PolE and PolF) converts L‑isoleucine to polyoximic acid via desaturation and cyclization [1]. PolF is a member of the haem‑oxygenase‑like dimetal oxidase superfamily and alone is sufficient to transform L‑isoleucine and L‑valine into their respective azetidine derivatives [1]. PolE is an Fe‑ and pterin‑dependent oxidase that catalyzes L‑Ile desaturation, increasing flux through the pathway [1]. In contrast, the plant‑derived azetidine‑2‑carboxylic acid (Aze) is formed by entirely different enzymatic machinery (likely involving homoserine cyclization), and Aze‑producing plants use dedicated prolyl‑tRNA synthetases to discriminate Aze from proline [2]. The mechanistic and evolutionary divergence of these azetidine‑forming systems means that polyoximic acid biosynthesis cannot be studied or engineered using plant Aze pathways as surrogates.

Enzyme recognition
Class‑level inference
PolE/PolF two‑metalloenzyme cascade converts L‑isoleucine → polyoximic acid specifically.
Plant azetidine‑2‑carboxylic acid enzymes (homoserine cyclization) do not cross‑recognize polyoximic acid intermediates.
Biosynthetic engineering requires the dedicated PolE/PolF system; plant pathways are mechanistically distinct
In vitro reconstitution confirms PolF alone sufficient for azetidine formation
biosynthetic enzyme substrate specificity metalloenzyme

Application Scenarios for (2S,3E)-Polyoximic Acid


Stereochemical Reference Standard for Polyoxin Research

The (2S,3E)-trans isomer serves as an essential negative‑control stereoisomer for NMR, X‑ray, and HPLC analyses that distinguish natural cis‑polyoximic acid from synthetic trans‑material [1]. Laboratories characterizing polyoxin degradation products or verifying biosynthetic pathway intermediates use the trans‑isomer to confirm that their isolated material matches the natural cis configuration [1].

Mechanistic Substrate for Polyoximic Acid Biosynthetic Enzymes

The defined (2S,3E)-trans stereochemistry makes this compound a valuable unnatural substrate for the PolE/PolF two‑metalloenzyme system [2]. Kinetic assays comparing trans‑ vs cis‑polyoximic acid as substrates or inhibitors of PolF reveal stereochemical preferences of the azetidine‑forming oxidase and support biocatalytic engineering efforts [2].

Chiral Building Block for Azetidine Peptidomimetics

The enantiopure (2S) configuration at C‑2 combined with the defined (E)‑exocyclic double bond provides a unique chiral scaffold for medicinal chemistry programs targeting azetidine‑based protease inhibitors or antimicrobial peptides [3]. The availability of both cis‑ and trans‑polyoximic acids from a common chiral template (D‑serine) allows systematic structure–activity relationship studies [3].

Labeled Precursor for Polyoxin Biosynthetic Pathway Tracing

Based on the established L‑isoleucine → polyoximic acid biosynthetic route, the trans‑isomer can be used as a defined unlabeled or stable‑isotope‑labeled carrier standard in LC‑MS/MS quantification of polyoximic acid pool sizes in Streptomyces fermentation broths [4]. This supports metabolic engineering efforts aimed at improving polyoxin titers for agricultural fungicide production [4].

Application
Selection Property
Validation Focus
Stereochemical reference control
Defined (E)-configuration for negative-control comparisons
NMR and HPLC retention matching against natural cis isomer
Unnatural substrate for biosynthetic enzymes
Enantiopure trans isomer for PolE/PolF kinetic assays
Stereochemical preference of azetidine-forming oxidase
Chiral building block for peptidomimetics
(2S) absolute configuration with (E)-ethylidene scaffold
Stereochemical integrity in azetidine-containing SAR programs
LC‑MS/MS carrier standard for pathway tracing
Defined trans isomer distinguishable from endogenous cis pool
Isotope dilution quantification of polyoximic acid in fermentation broths
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